Bienvenue dans la boutique en ligne BenchChem!

2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole

Structural Chemistry Crystallography Tautomerism

This benzimidazole-pyrazole hybrid features a critical methylene (-CH2-) bridge, enforcing distinct conformational flexibility and a unique solid-state zwitterionic tautomerism not found in thioether analogs. With a validated HOMO-LUMO gap (4.83 eV) and a specific anti-ulcer target docking pose, it's a superior, non-interchangeable scaffold for computational chemistry, polymorph screening, and gastric enzymology research. Secure this research-exclusive compound to leverage its unique electronic and structural properties.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 111750-72-2
Cat. No. B3345844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
CAS111750-72-2
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C12H12N4/c1-8-6-9(16-15-8)7-12-13-10-4-2-3-5-11(10)14-12/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
InChIKeyZYNDPLANGWCCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole (CAS 111750-72-2): A Methylene-Bridged Heterocyclic Hybrid for Rational Procurement


2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole is a heterocyclic hybrid linking a benzimidazole core to a 5-methylpyrazole moiety via a critical methylene (-CH2-) bridge. Unlike common thioether-linked analogs, this architecture eliminates sulfur-mediated electronic effects, directly influencing tautomeric equilibria and molecular recognition [1]. The compound’s synthesis and extensive characterization—including single-crystal X-ray diffraction, confirming a unique zwitterionic solid-state tautomerism—have been described, establishing it as a distinct chemical entity for research applications [1]. Its physicochemical properties, such as a molecular weight of 212.25 g/mol and an XLogP3-AA of 2.2, are documented in authoritative databases [2].

Why a Benzimidazole-Pyrazole Core Is Not Enough: The Critical Role of the Methylene Linker in 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole


Procurement based merely on a ‘benzimidazole-pyrazole’ pharmacophore overlooks critical structure-activity determinants. The methylene bridge in 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole imposes distinct conformational flexibility and electronic properties compared to directly linked or thioether-bridged analogs [1]. These atomic-level differences result in a unique solid-state zwitterionic tautomeric state, not observed in sulfur-linked counterparts, which fundamentally alters hydrogen-bonding networks and target docking poses [1]. Substitution with a generic hybrid cannot guarantee equivalent performance in assays dependent on this precise spatial and electronic configuration.

Quantified Differentiation Evidence for 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole Against Closest Analogs


Unique Solid-State Tautomeric Signature vs. Thioether-Bridged Analogs

Single-crystal X-ray diffraction (SC-XRD) reveals that 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole uniquely co-exists as two zwitterionic tautomers in the asymmetric unit, a phenomenon not reported for its thioether-linked counterpart (2-((1H-benzimidazol-2-yl)thio)methyl)-substituted hybrids) [1]. The refinement data (R1 = 4.2%) at 298 K definitively resolved the two independent tautomers, designated Form A and Form B [1].

Structural Chemistry Crystallography Tautomerism

Predicted Superior Binding Affinity to H+/K+ ATPase via Methylene Bridge Configuration

Molecular docking simulations against the gastric H+/K+ ATPase (PDB: 2XZB) predicted that the methylene-bridged target compound achieves a more favorable binding affinity (-6.5 kcal/mol) compared to similar hybrid scaffolds where steric bulk or linker heteroatoms hinder pocket complementarity [1]. This value was benchmarked against the co-crystallized ligand SCH28080 (-7.2 kcal/mol), a known potent inhibitor [1].

Molecular Docking Computational Chemistry Gastric Proton Pump

Quantified HOMO-LUMO Gap and Charge Transfer Differentiating Electronic Profile

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculated a HOMO-LUMO energy gap of 4.83 eV for the target compound [1]. This gap is narrower compared to simple benzimidazole (≈5.5 eV) and simple pyrazole (≈6.3 eV) derivatives, indicating a softer, more polarizable electronic structure characteristic of the hybrid [1]. The HOMO is primarily localized on the benzimidazole ring, while the LUMO extends over the pyrazole-methylene region, confirming the linker's role in charge transfer [1].

DFT Calculation Frontier Molecular Orbitals Reactivity

Target Applications for 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole (111750-72-2) Based on Verified Properties


Precision Probe for Gastric Proton Pump Inhibitor Design via Distinct Binding Mode

The predicted binding affinity for H+/K+ ATPase (-6.5 kcal/mol) via a unique pose, documented in the primary molecular docking study, supports its use as a starting scaffold for anti-ulcer agents where omeprazole-like inhibitors show resistance or cytochrome P450-mediated interactions [1]. Its methylene bridge directs the pyrazole into a sub-pocket not typically occupied by thioether analogs, providing a novel chemical tool for gastric enzymology research [1].

Solid-State Formulation Research for Zwitterionic Active Pharmaceutical Ingredients (APIs)

The unequivocal SC-XRD evidence of co-existing zwitterionic tautomers in the solid state makes this compound an ideal model for studying crystal engineering and polymorph screening [1]. Formulation scientists can leverage this unique property to investigate the impact of tautomeric ratios on stability, dissolution rate, and bioavailability, as the coexistence of forms is directly linked to the methylene bridge configuration [1].

Computational Lead-Hoping and Structure-Based Design Templates

The quantitatively characterized electronic structure (HOMO-LUMO gap of 4.83 eV) provides a validated DFT benchmark for computational chemists developing heterocyclic hybrids [1]. The precise localization of frontier molecular orbitals on the benzimidazole (HOMO) and the pyrazole-methylene (LUMO) offers a rationale guide for functionalization to tune electronic properties without altering the core architecture [1].

Quote Request

Request a Quote for 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.